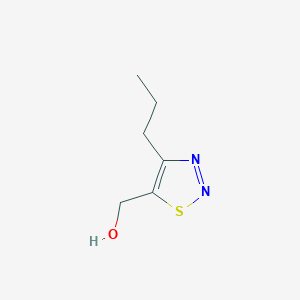
(4-Propyl-1,2,3-thiadiazol-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Propyl-1,2,3-thiadiazol-5-yl)methanol is a chemical compound with the molecular formula C6H10N2OS. It is known for its various applications in research and industry, including its use as a precursor in organic synthesis and in the production of pharmaceuticals and agrochemicals.
準備方法
The synthesis of (4-Propyl-1,2,3-thiadiazol-5-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-propyl-1,2,3-thiadiazole with formaldehyde in the presence of a base to yield the desired product. The reaction is usually carried out at room temperature and requires careful control of reaction conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
化学反応の分析
(4-Propyl-1,2,3-thiadiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
科学的研究の応用
(4-Propyl-1,2,3-thiadiazol-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of (4-Propyl-1,2,3-thiadiazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
類似化合物との比較
(4-Propyl-1,2,3-thiadiazol-5-yl)methanol can be compared with other similar compounds, such as:
(4-Phenyl-1,2,3-thiadiazol-5-yl)methanol: This compound has a phenyl group instead of a propyl group, which can lead to different chemical and biological properties.
(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanol: The isopropyl group in this compound can result in different reactivity and applications compared to the propyl group.
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol: The presence of a methyl group can influence the compound’s solubility and reactivity.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C6H10N2OS |
|---|---|
分子量 |
158.22 g/mol |
IUPAC名 |
(4-propylthiadiazol-5-yl)methanol |
InChI |
InChI=1S/C6H10N2OS/c1-2-3-5-6(4-9)10-8-7-5/h9H,2-4H2,1H3 |
InChIキー |
MFERYUGAEYDEKP-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(SN=N1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


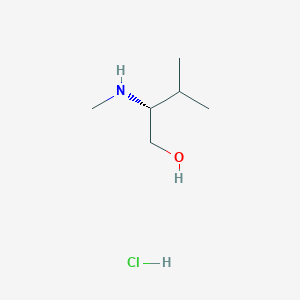
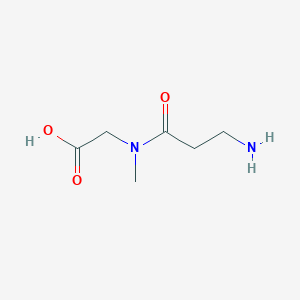
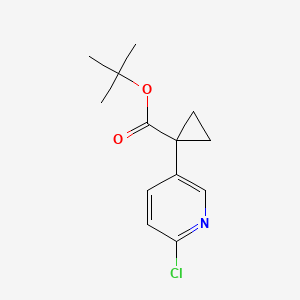
![3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal](/img/structure/B13517680.png)
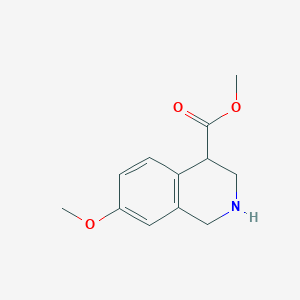
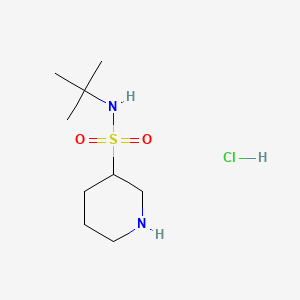
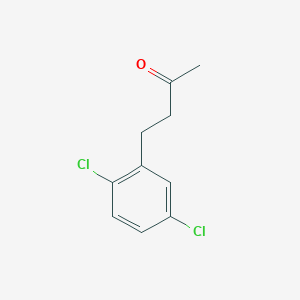
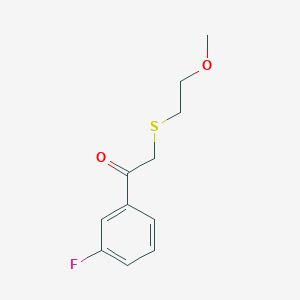
![2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13517715.png)
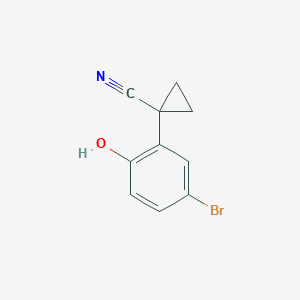
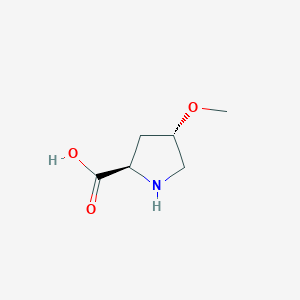
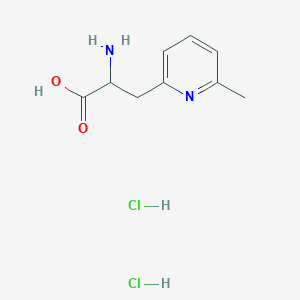
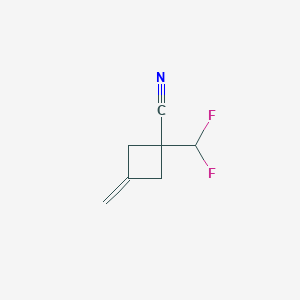
![Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate](/img/structure/B13517733.png)
